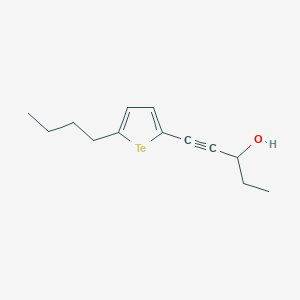
1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol is a chemical compound that belongs to the class of organotellurium compounds It features a tellurophene ring substituted with a butyl group and a pentyn-3-ol chain
Vorbereitungsmethoden
The synthesis of 1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol typically involves the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through the reaction of tellurium with a suitable diene or alkyne under specific conditions.
Substitution with Butyl Group: The butyl group is introduced via a substitution reaction, often using butyl lithium or a similar reagent.
Attachment of the Pentyn-3-ol Chain: The final step involves the coupling of the tellurophene ring with a pentyn-3-ol chain. This can be achieved through a palladium-catalyzed cross-coupling reaction or other suitable methods.
Analyse Chemischer Reaktionen
1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form tellurides using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butyl group or the hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: The alkyne moiety allows for coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organotellurium compounds.
Materials Science: The compound’s unique electronic properties make it useful in the development of novel materials, including semiconductors and conductive polymers.
Biological Studies: Organotellurium compounds are studied for their potential biological activities, including antioxidant and anticancer properties.
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.
Wirkmechanismus
The mechanism of action of 1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol involves its interaction with molecular targets through its tellurium atom. The tellurium atom can form bonds with various substrates, facilitating reactions such as oxidation and reduction. The compound’s alkyne and hydroxyl groups also contribute to its reactivity, allowing it to participate in a wide range of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol can be compared with other organotellurium compounds such as:
1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol: Similar structure but with a methyl group instead of a hydroxyl group.
1-(5-Butyltellurophen-2-yl)hex-1-yn-3-ol: Similar structure but with a hexyn-3-ol chain instead of a pentyn-3-ol chain.
1-(5-Butyltellurophen-2-yl)pent-1-yn-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
Eigenschaften
CAS-Nummer |
920977-18-0 |
|---|---|
Molekularformel |
C13H18OTe |
Molekulargewicht |
317.9 g/mol |
IUPAC-Name |
1-(5-butyltellurophen-2-yl)pent-1-yn-3-ol |
InChI |
InChI=1S/C13H18OTe/c1-3-5-6-12-9-10-13(15-12)8-7-11(14)4-2/h9-11,14H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZMWATTQIIKEREF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C([Te]1)C#CC(CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


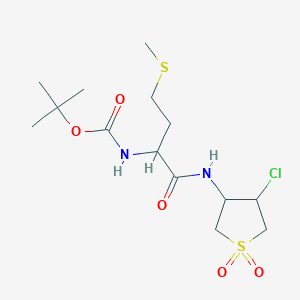
![Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane](/img/structure/B12623251.png)
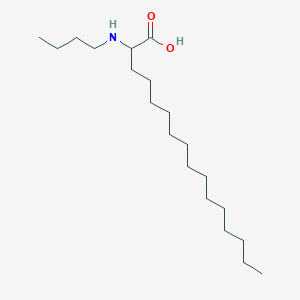
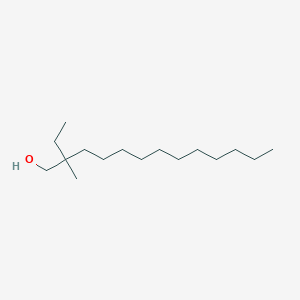
![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile)](/img/structure/B12623276.png)
![1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B12623277.png)
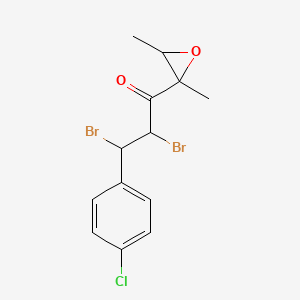
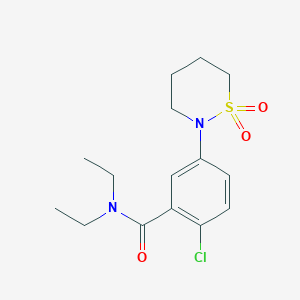
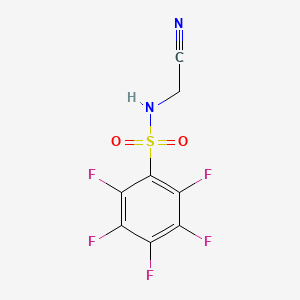
![1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12623299.png)
![N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide](/img/structure/B12623316.png)

![4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate](/img/structure/B12623329.png)
![4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623334.png)
